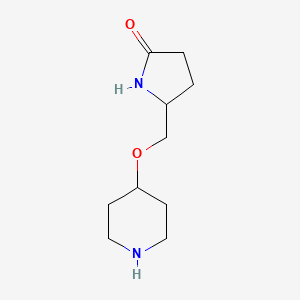
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a piperidin-4-yloxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidin-2-one and piperidine moieties makes it a versatile scaffold for the development of bioactive molecules.
Métodos De Preparación
The synthesis of 5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidine derivatives with pyrrolidin-2-one precursors. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Análisis De Reacciones Químicas
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Additionally, the compound can participate in multi-component reactions, such as the Ugi/olefination reaction, to form pyrrolidin-5-one-2-carboxamides . Common reagents used in these reactions include oxidizing agents like Cu(II) catalysts and additives like DMAP.
Aplicaciones Científicas De Investigación
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one has several scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . The compound’s unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity. Additionally, it is used in organic synthesis as a versatile synthon due to its rich reactivity .
Mecanismo De Acción
The mechanism of action of 5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one ring contributes to its binding affinity and selectivity towards certain biological targets . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can influence its biological activity by affecting the binding mode to enantioselective proteins .
Comparación Con Compuestos Similares
5-((Piperidin-4-yloxy)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique combination of the piperidin-4-yloxy group with the pyrrolidin-2-one ring in this compound distinguishes it from other related compounds and contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
5-(piperidin-4-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c13-10-2-1-8(12-10)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13) |
Clave InChI |
YYYQXFCPIRNLLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1COC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


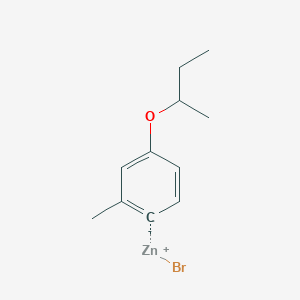

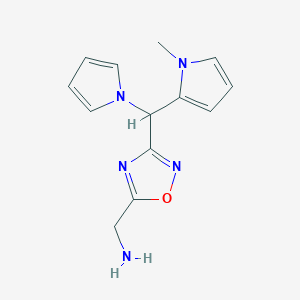

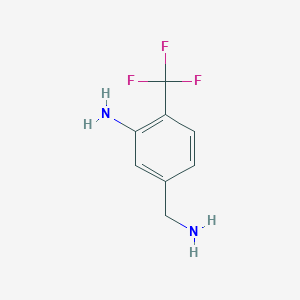
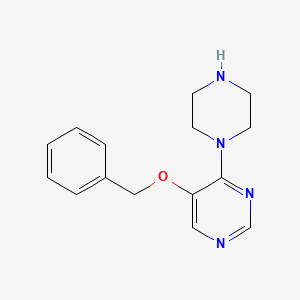
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B14869994.png)
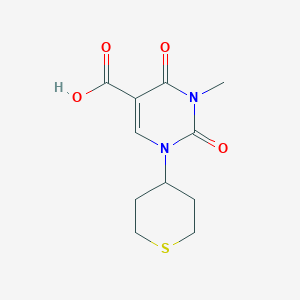
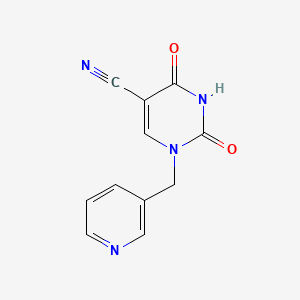
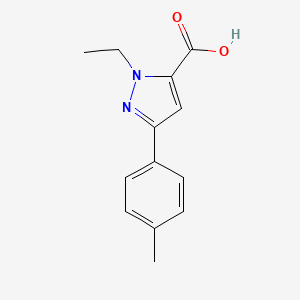
![(4Z)-5-(3-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B14870012.png)
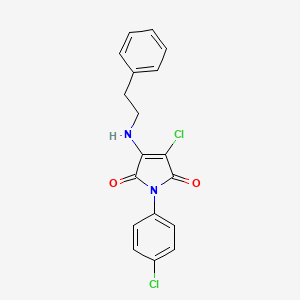
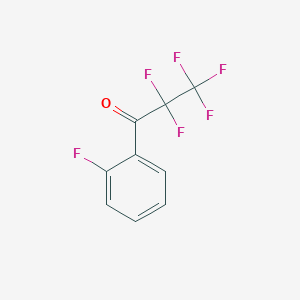
![methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate](/img/structure/B14870034.png)
